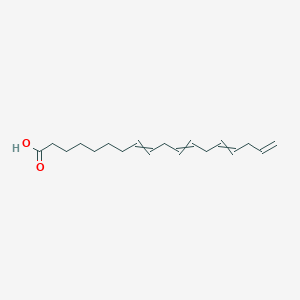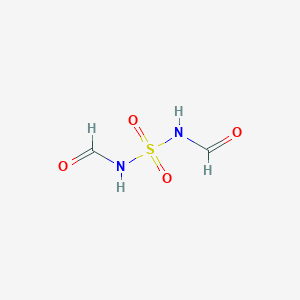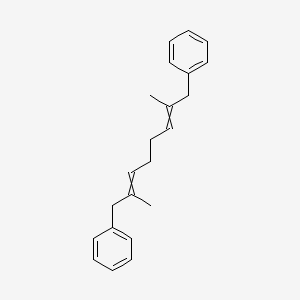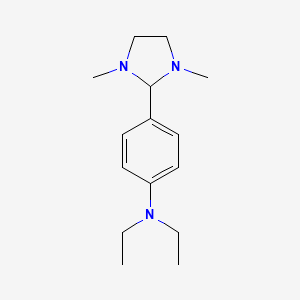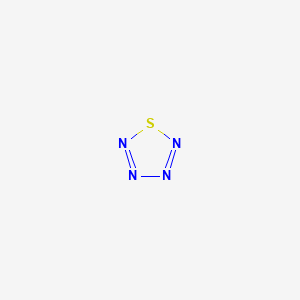
Thiatetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiatetrazole is a heterocyclic compound containing a sulfur atom and a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a compound of interest in various scientific fields, including medicinal chemistry, material science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiatetrazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with sodium azide under acidic conditions. This reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or zinc salts may be employed to enhance the reaction efficiency and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Thiatetrazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound typically yields thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Thiatetrazole has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: this compound-containing compounds have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound derivatives are being explored for their potential use in drug development, particularly as antifungal and anticancer agents.
Industry: this compound is used in the production of high-energy materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of thiatetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing this compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Tetrazole: Similar to thiatetrazole but lacks the sulfur atom. Tetrazole is widely used in medicinal chemistry as a bioisostere for carboxylate groups.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their antimicrobial and anticancer properties.
Thiadiazole: Contains two nitrogen atoms and a sulfur atom in a five-membered ring. Thiadiazole derivatives are used in agriculture and pharmaceuticals.
Uniqueness of this compound: this compound’s unique combination of a sulfur atom and a tetrazole ring imparts distinct chemical properties that are not found in other similar compounds. This makes this compound a valuable compound for various applications, particularly in the development of new drugs and high-energy materials.
Propriétés
Numéro CAS |
81671-99-0 |
|---|---|
Formule moléculaire |
N4S |
Poids moléculaire |
88.09 g/mol |
Nom IUPAC |
thiatetrazole |
InChI |
InChI=1S/N4S/c1-2-4-5-3-1 |
Clé InChI |
PMKIYXFOEJFWIC-UHFFFAOYSA-N |
SMILES canonique |
N1=NSN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


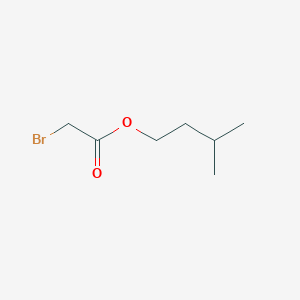
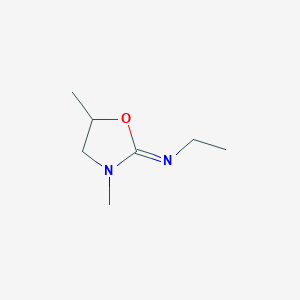
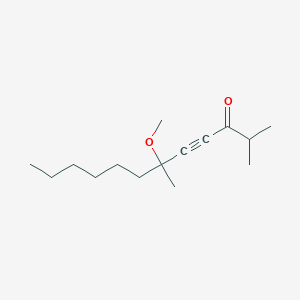
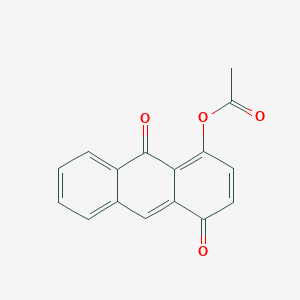
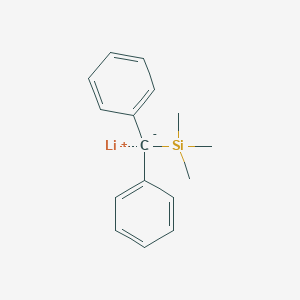
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
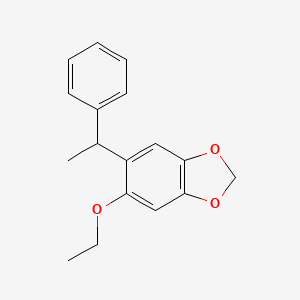
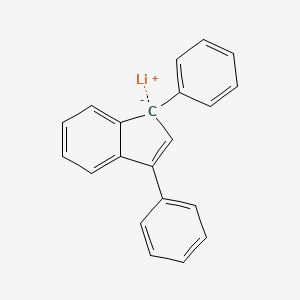
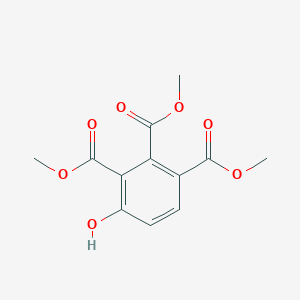
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
